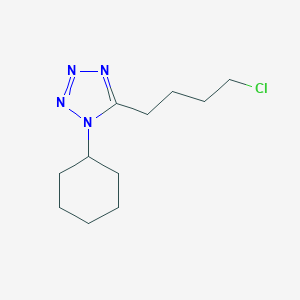![molecular formula C12H12N2 B020918 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline CAS No. 109682-72-6](/img/structure/B20918.png)
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline (MDHQ) is a bicyclic compound that has been synthesized and studied for its potential use in pharmacology and neuroscience research. MDHQ is structurally similar to other compounds that have been shown to have neuroprotective and neuroregenerative properties, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline is not fully understood, but it is believed to act on several different pathways in the brain. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. It has also been shown to modulate the activity of glutamate receptors, which play a key role in synaptic plasticity and learning and memory.
Biochemical And Physiological Effects
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of proteins involved in neuronal survival and growth, as well as to enhance the formation of new synapses. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has also been shown to improve cognitive function in animal models, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has several advantages for use in lab experiments. It is readily available in high purity and yield, making it easy to obtain for research purposes. It also has a well-characterized synthesis method, which allows for reproducibility across experiments. However, there are also limitations to the use of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions.
Future Directions
There are several future directions for research on 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to further elucidate its mechanism of action, in order to better understand how it promotes neuronal survival and growth. Additionally, there may be potential applications for 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline in other areas of pharmacology and neuroscience research, such as drug addiction and depression.
Synthesis Methods
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline can be synthesized through a series of chemical reactions, including the condensation of 4,5-diaminophthalimide with 2-methylcyclopentanone, followed by cyclization and reduction. The synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been optimized for high yield and purity, making it readily available for research purposes.
Scientific Research Applications
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been studied for its potential use in pharmacology and neuroscience research. It has been shown to have neuroprotective properties, as well as the ability to enhance neuroregeneration. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
CAS RN |
109682-72-6 |
|---|---|
Product Name |
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline |
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C12H12N2/c1-8-6-11-12(7-8)14-10-5-3-2-4-9(10)13-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
PWSDEQWIYBRPCU-UHFFFAOYSA-N |
SMILES |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
Canonical SMILES |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



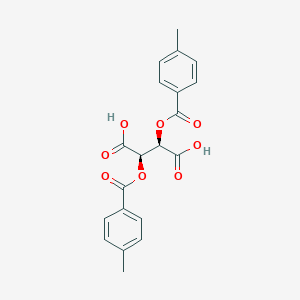
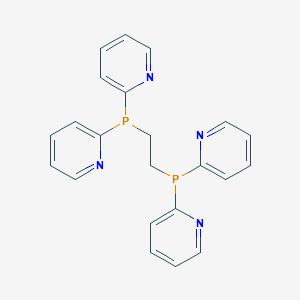
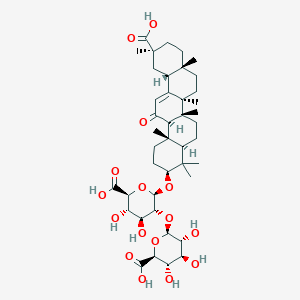
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
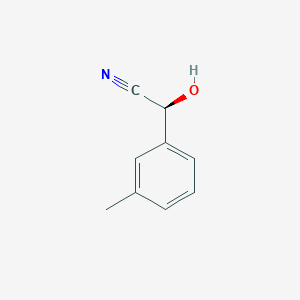
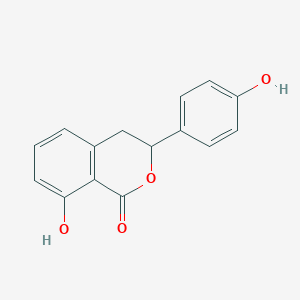
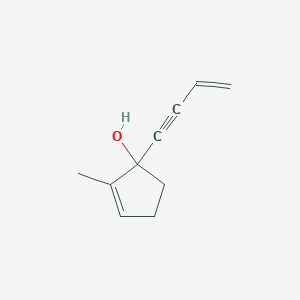
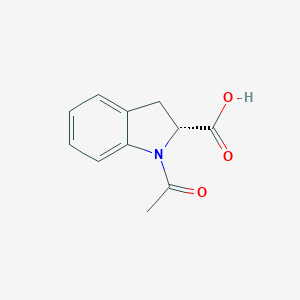
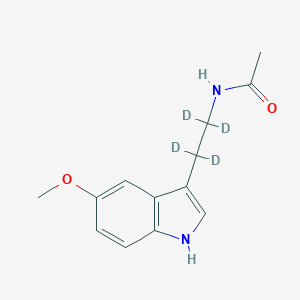
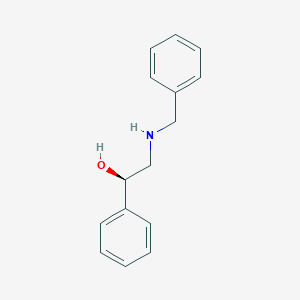
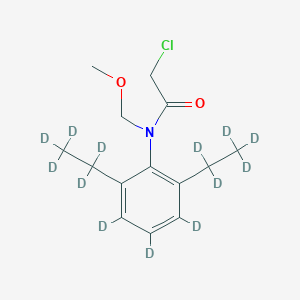
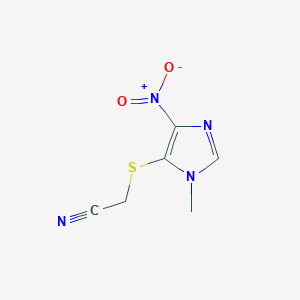
![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)
